(5E)-2-mercapto-5-[(3-methyl-2-thienyl)methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one
Description
The compound (5E)-2-mercapto-5-[(3-methyl-2-thienyl)methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a heterocyclic derivative featuring an imidazolone core substituted with a phenyl group at position 3, a mercapto (-SH) group at position 2, and a (3-methyl-2-thienyl)methylene moiety at position 5. The (3-methyl-2-thienyl) group introduces a sulfur-containing aromatic system with a methyl substituent at the 3-position of the thiophene ring. This structural motif may enhance hydrophobicity and electronic interactions compared to purely phenyl-substituted analogs.
Properties
IUPAC Name |
5-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS2/c1-10-7-8-20-13(10)9-12-14(18)17(15(19)16-12)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKNANMBXPZWTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(5E)-2-mercapto-5-[(3-methyl-2-thienyl)methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one, commonly referred to as compound 1, is a thiazole-derived imidazole compound that has garnered attention for its potential biological activities, particularly in antifungal and anticancer applications. The compound's structure features a mercapto group, which is known to influence its biological properties.
- Chemical Formula : C₁₅H₁₂N₂OS₂
- Molecular Weight : 300.4 g/mol
- CAS Number : 364614-86-8
- Hazard Classification : Irritant
Antifungal Activity
Recent studies have demonstrated that similar thiazole compounds exhibit significant antifungal properties. For instance, a related series of thiazol derivatives showed activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MIC) comparable to established antifungal agents like ketoconazole .
Table 1: Antifungal Activity of Related Compounds
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 2d | Candida albicans | 1.23 |
| 2e | Candida parapsilosis | 1.23 |
The mechanism of action for these compounds often involves the inhibition of ergosterol synthesis, a critical component of fungal cell membranes. This inhibition occurs through the targeting of the enzyme CYP51, similarly to azole antifungals .
Cytotoxicity Analysis
In vitro cytotoxicity studies using NIH/3T3 cell lines revealed that compound 1 possesses a selective profile with relatively low toxicity. The IC50 values indicate that it can effectively target fungal cells while minimizing effects on normal mammalian cells.
Table 2: Cytotoxicity of Compound 1
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | NIH/3T3 | >1000 |
This suggests that while compound 1 is effective against certain pathogens, it has a favorable safety profile for potential therapeutic use.
Structure-Activity Relationship (SAR)
The biological activity of compound 1 can be influenced by various substituents on its phenyl and thienyl rings. Studies indicate that increased electronegativity in substituents enhances antifungal activity due to improved lipophilicity and interaction with target enzymes .
Case Studies and Research Findings
-
Study on Antifungal Mechanisms :
A study demonstrated that compounds structurally related to compound 1 inhibited ergosterol synthesis by disrupting the function of CYP51, highlighting the importance of structural modifications in enhancing biological activity . -
Cytotoxicity and Selectivity :
Research indicated that the derivatives of thiazole compounds exhibited varying degrees of cytotoxicity against different cancer cell lines, suggesting that modifications could yield more potent anticancer agents with reduced side effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The table below compares key structural and physicochemical properties of the target compound with analogs from the evidence:
*Calculated based on structural formula.
Crystallographic and Spectroscopic Insights
- Structural Analysis : Crystallographic studies of related compounds (e.g., ) highlight the role of hydrogen bonding (N–H···S, O–H···S) in stabilizing supramolecular structures . The target compound’s methyl-thienyl group may influence packing efficiency in the solid state.
- Spectroscopy : $^1$H-NMR data for analogs (e.g., and ) confirm the presence of aromatic protons and methyl groups, with shifts influenced by substituent electronegativity .
Hazard Profiles
All compounds in this class share irritant hazards due to reactive functional groups (e.g., -SH, nitro).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
